molecular formula C12H11FN6O3 B5524641 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide

2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide

Cat. No. B5524641
M. Wt: 306.25 g/mol
InChI Key: MIFNQQQQOPJIHO-PJQLUOCWSA-N
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Description

The compound "2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide" belongs to a class of chemical compounds known for their unique structural features and potential applications in various fields. These compounds, characterized by their heterocyclic core and functionalized side chains, have been the subject of extensive research to understand their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, a compound with a similar functional group arrangement, was achieved by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide. This process highlights the importance of specific reactants in forming the desired structural framework through condensation reactions (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using techniques such as X-ray diffraction, which reveals the crystalline structure and intermolecular interactions within the compound. For example, the mentioned synthesis product crystallized in a monoclinic system, highlighting the compound's geometric configuration and stability facilitated by hydrogen-bond interactions (Li Wei-hua et al., 2006).

Scientific Research Applications

Synthesis and Biological Evaluation

Research has demonstrated the synthesis of various 1,2,4-triazine derivatives, including compounds structurally related to the specified chemical, highlighting their potential in medicinal chemistry. These compounds have been evaluated for their cytotoxicity, showing promise in the development of new therapeutic agents (J. Hasanen, H. Ashour, & Shimaa Zkaria, 2017).

Anticancer Activities

Another study focused on the synthesis of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, investigating their anticancer activities across a panel of 60 cell lines. The research demonstrated the potential of these compounds in cancer treatment, suggesting the relevance of the chemical structure in designing new anticancer drugs (O. Bekircan, M. Kucuk, B. Kahveci, & H. Bektaş, 2008).

Crystal Structure Analysis

Another relevant study detailed the crystal structure of a compound closely related to the one , providing insights into its chemical stability and potential interactions. This research is crucial for understanding how such compounds might interact at the molecular level, which is valuable for drug design (Li Wei-hua, Zhang Shu-fang, Hou Baorong, & Yuan Zhi-gang, 2006).

Synthesis Techniques and Applications

Further research explored novel synthesis methods for 1,2,4-triazine derivatives, showcasing their wide range of potential applications, from pharmaceuticals to agriculture. These studies underscore the versatility of such compounds in scientific research and their potential for various industrial applications (T. Maruthikumar & P. Hanumantha Rao, 2003).

Interaction with Biological Targets

Another area of investigation involves the synthesis of tetraoxacalix[2]arene[2]triazine azacrowns and their interaction with fluoride anions. This research indicates the potential of such compounds in sensing or binding specific ions, which could be utilized in biomedical or environmental applications (Bao-Yong Hou, De‐Xian Wang, Hai‐Bo Yang, Qi-Yu Zheng, & Mei-Xiang Wang, 2007).

properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN6O3/c13-8-4-2-1-3-7(8)5-15-17-9(20)6-14-10-11(21)16-12(22)19-18-10/h1-5H,6H2,(H,14,18)(H,17,20)(H2,16,19,21,22)/b15-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFNQQQQOPJIHO-PJQLUOCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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